molecular formula C13H18ClF3N2O3S B8035670 (1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B8035670
M. Wt: 374.81 g/mol
InChI Key: PSCMQJIXRJGBOF-UHFFFAOYSA-N
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Description

(1-((3-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a trifluoromethoxy group, which is known for its electron-withdrawing properties, making it a valuable moiety in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethoxy group. One common approach is the trifluoromethylation of phenol derivatives followed by subsequent reactions to introduce the sulfonyl and amine functionalities. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfide or thiol.

  • Substitution: : The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitro derivatives, amides, and other oxidized products.

  • Reduction: : Sulfides, thiols, and other reduced derivatives.

  • Substitution: : Azides, amines, and other substituted products.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: : It can be used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

This compound is unique due to its trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds without this group. Some similar compounds include:

  • 1-Bromo-3-(trifluoromethoxy)benzene: : Lacks the sulfonyl and amine functionalities.

  • Piperidine derivatives: : May lack the trifluoromethoxy group or have different substituents.

Properties

IUPAC Name

[1-[3-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3S.ClH/c14-13(15,16)21-11-2-1-3-12(8-11)22(19,20)18-6-4-10(9-17)5-7-18;/h1-3,8,10H,4-7,9,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCMQJIXRJGBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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